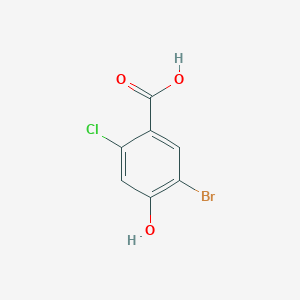

5-Bromo-2-chloro-4-hydroxy-benzoic acid

Description

The exact mass of the compound 5-Bromo-2-chloro-4-hydroxy-benzoic acid is 249.90323 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-chloro-4-hydroxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-hydroxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFURCEMHMDXJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284342 | |

| Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791137-26-3 | |

| Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791137-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-4-hydroxy-benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-chloro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Scaffold in Medicinal Chemistry

5-Bromo-2-chloro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid. While specific experimental data for this exact compound is sparse in publicly available literature, its structural motifs are present in numerous molecules of significant interest in medicinal chemistry and materials science. Its true value lies in its potential as a highly functionalized and versatile building block for organic synthesis. The strategic placement of chloro, bromo, hydroxyl, and carboxylic acid groups on the benzene ring offers multiple reaction sites and modulates the electronic properties of the molecule, making it a prime candidate for the synthesis of complex target compounds, particularly in drug discovery.

This guide will synthesize information from closely related analogues and foundational chemical principles to provide a comprehensive technical overview of its predicted properties, reactivity, potential applications, and handling protocols.

Part 1: Molecular and Physicochemical Profile

The structure of 5-Bromo-2-chloro-4-hydroxybenzoic acid combines the features of several well-documented chemical classes. The carboxylic acid group imparts acidity, the hydroxyl group can act as a hydrogen bond donor and a site for etherification, while the bromine and chlorine atoms provide steric bulk and are key functionalities for cross-coupling reactions.

Chemical Structure

Caption: Chemical structure of 5-Bromo-2-chloro-4-hydroxybenzoic acid.

Predicted Physicochemical Properties

The following properties are estimated based on data from structurally similar compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid. These values should be confirmed experimentally.

| Property | Predicted Value | Basis for Prediction & Commentary |

| Molecular Formula | C₇H₄BrClO₃ | Derived from the chemical structure. |

| Molecular Weight | 251.46 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | White to off-white or light-yellow crystalline powder. | Similar halogenated benzoic acids typically present as crystalline solids[1][2]. |

| Melting Point | >170 °C | The melting point is likely higher than that of 5-bromo-2-chlorobenzoic acid (154-156 °C) due to the additional hydrogen bonding capability of the 4-hydroxyl group[2]. |

| Boiling Point | >330 °C | Estimated to be higher than the predicted boiling point of 5-bromo-2-chlorobenzoic acid (~324 °C) due to increased intermolecular forces[3]. |

| pKa | ~2.5 - 3.5 | The carboxylic acid pKa will be influenced by the electron-withdrawing effects of the halogens, making it a relatively strong organic acid. The predicted pKa for 5-bromo-2-chlorobenzoic acid is ~2.49[3]. The hydroxyl group at position 4 may slightly alter this value. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The polar hydroxyl and carboxyl groups allow for some water solubility, while the aromatic ring and halogens favor solubility in organic solvents[2]. |

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible industrial-scale synthesis can be adapted from established methods for related compounds. A common strategy involves the halogenation of a readily available precursor. One such approach starts from 4-hydroxybenzoic acid.

Caption: A potential two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Chlorination First: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Chlorinating 4-hydroxybenzoic acid first would likely yield 3-chloro-4-hydroxybenzoic acid. A more controlled synthesis might involve protecting the hydroxyl group, performing the chlorination, and then deprotecting. However, direct chlorination of 2-chlorobenzoic acid is also a documented route for similar compounds[4].

-

Bromination: With the 2-position blocked by chlorine and the 4-position by the hydroxyl group, the subsequent bromination with an agent like N-Bromosuccinimide (NBS) would be directed to one of the remaining activated positions, with the 5-position being sterically and electronically favorable.

Chemical Reactivity

The reactivity of 5-bromo-2-chloro-4-hydroxybenzoic acid is dictated by its four distinct functional groups:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amide formation, and reduction to an alcohol.

-

Phenolic Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters. It also activates the ring towards further electrophilic substitution, although the ring is already heavily substituted.

-

Aromatic Halogens (Br and Cl): The C-Br and C-Cl bonds are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. The C-Br bond is generally more reactive in these coupling reactions than the C-Cl bond.

Part 3: Applications in Drug Development and Research

Halogenated benzoic acids are crucial intermediates in the pharmaceutical industry. Notably, the structurally related 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors like Empagliflozin and Dapagliflozin, which are used to treat type 2 diabetes[3][5][6].

The presence of the 4-hydroxyl group in 5-bromo-2-chloro-4-hydroxybenzoic acid provides an additional vector for structural modification. This makes it a highly valuable scaffold for:

-

Library Synthesis: Creating a diverse library of compounds for high-throughput screening by modifying the carboxyl, hydroxyl, and halogen sites.

-

Fragment-Based Drug Design: Serving as a starting fragment that can be "grown" into a more potent drug candidate.

-

Developing New SGLT2 Inhibitors: Synthesizing novel analogues of existing antidiabetic drugs to improve efficacy, selectivity, or pharmacokinetic properties. The hydroxyl group could be a key interaction point with the target protein or a site for attaching pro-drug moieties.

Part 4: Spectroscopic and Analytical Characterization

A comprehensive analysis using modern spectroscopic techniques is essential for structure confirmation and purity assessment.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two remaining protons on the benzene ring. Two broad singlets at lower fields would correspond to the acidic protons of the carboxylic acid and hydroxyl groups.

-

¹³C NMR: The spectrum should display seven distinct carbon signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (<800 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and a smaller M+2 peak for chlorine (³⁵Cl and ³⁷Cl).

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Part 5: Safety and Handling

Based on the Safety Data Sheets (SDS) for closely related compounds like 5-bromo-2-chlorobenzoic acid, the following precautions are mandated.[7][8]

-

Hazard Statements:

-

Precautionary Statements (Prevention):

-

Personal Protective Equipment (PPE):

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[7][9]

Part 6: Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoic Acid

Objective: To synthesize the title compound from 2-chloro-4-hydroxybenzoic acid.

Materials:

-

2-chloro-4-hydroxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (1M)

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-chloro-4-hydroxybenzoic acid in DMF.

-

Stir the solution at room temperature until all solid has dissolved.

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution in portions over 20 minutes.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate should form.

-

Stir the aqueous mixture for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 5-bromo-2-chloro-4-hydroxybenzoic acid.

-

Dry the final product under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Synthesized 5-bromo-2-chloro-4-hydroxybenzoic acid

Procedure:

-

Prepare a 1 mg/mL stock solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.

-

Set the HPLC column temperature to 30 °C.

-

Set the UV detector to monitor at 254 nm.

-

Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

Inject 10 µL of the sample solution.

-

Run the following gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

-

Analyze the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components.

References

- Chem-Impex. (n.d.). 5-Bromo-2-hydroxybenzoic acid.

- ECHEMI. (n.d.). 5-Bromo-2-chlorobenzoic acid SDS, 21739-92-4 Safety Data Sheets.

- Scimplify. (n.d.). 5-Bromo-2-chlorobenzoic Acid (CAS NO:21739-92-4).

- Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid.

- SAFETY DATA SHEET. (2025, January 30). 5-Bromo-2-chlorobenzoic Acid.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.

- PubChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid.

- ChemicalBook. (2026, January 13). 5-Bromo-2-chlorobenzoic acid.

- Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.

- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13 c nmr.

- ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- Benchchem. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.

- WIPO Patentscope. (2023, February 23). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- Aribo Biotechnology. (n.d.). 14235-81-5 | 4-Ethynylaniline.

- Fisher Scientific. (n.d.). CAS RN 14235-81-5.

- MilliporeSigma. (n.d.). 4-Ethynylaniline 97 14235-81-5.

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS.

- CymitQuimica. (n.d.). CAS 14235-81-5: 4-ethynylaniline.

- BLD Pharm. (n.d.). 14235-81-5|4-Ethynylaniline|BLD Pharm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 3. 5-Bromo-2-chlorobenzoic Acid (CAS NO:21739-92-4) | 5-Bromo-2-chlorobenzoic Acid Manufacturer and Suppliers in USA | Scimplify [scimplify.com]

- 4. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-hydroxy-benzoic acid

This guide provides a comprehensive overview of 5-bromo-2-chloro-4-hydroxy-benzoic acid, a halogenated aromatic intermediate with significant applications in the pharmaceutical and agrochemical industries. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Building Block

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a polysubstituted aromatic carboxylic acid. The specific arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a chlorine atom—on the benzene ring imparts unique reactivity and makes it a valuable precursor in the synthesis of more complex molecules. Its structural features are leveraged in the development of various bioactive compounds, highlighting its importance in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount for predicting reactivity and designing synthetic pathways.

Structural Identifiers

The identity of 5-bromo-2-chloro-4-hydroxy-benzoic acid is unequivocally established through various chemical identifiers:

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-2-chloro-4-hydroxybenzoic acid | |

| CAS Number | 142167-38-2 | |

| Molecular Formula | C7H4BrClO3 | |

| Molecular Weight | 251.46 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)O)C(=O)O | [2] |

| InChI | InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | [2] |

| InChIKey | XUKLAPBPFXGIOW-UHFFFAOYSA-N | [2] |

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Purity | 98% | [3] |

| Storage Temperature | Sealed in dry, room temperature | [1][3] |

It is important to distinguish this compound from its isomers, such as 5-bromo-2-chlorobenzoic acid (CAS No: 21739-92-4) and 5-bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid, CAS No: 89-55-4), as their properties and applications differ significantly.[4][5][6] For instance, 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors like Empagliflozin, used in the treatment of type 2 diabetes.[4] 5-Bromosalicylic acid is utilized in pharmaceutical development, particularly for anti-inflammatory and analgesic drugs.[5]

Synthesis and Mechanistic Considerations

A plausible retrosynthetic analysis is presented below:

Caption: Retrosynthetic analysis of 5-bromo-2-chloro-4-hydroxy-benzoic acid.

Hypothetical Synthesis Workflow

The following outlines a potential multi-step synthesis, emphasizing the rationale behind each transformation.

Step 1: Carboxylation of Phenol (Kolbe-Schmitt Reaction) This well-established reaction introduces a carboxylic acid group onto the aromatic ring, ortho to the hydroxyl group.

Step 2: Chlorination of 4-Hydroxybenzoic acid Introduction of a chlorine atom at the 2-position can be achieved using a suitable chlorinating agent. The directing effects of the hydroxyl and carboxyl groups will influence the regioselectivity of this step.

Step 3: Bromination of 2-Chloro-4-hydroxybenzoic acid The final bromination step would be directed by the existing substituents. The hydroxyl group is a strong activating group and will direct the incoming electrophile (bromine) to the ortho and para positions.

It is crucial to note that the synthesis of related compounds, such as 5-bromo-2-chloro-benzoic acid, has been reported through various methods, including the bromination of 2-chlorobenzotrichloride followed by hydrolysis, and the diazotization and chlorination of 5-bromo-2-aminobenzoic acid derivatives.[7][8][9][10] These routes highlight the diverse strategies available for synthesizing halogenated benzoic acids.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 5-bromo-2-chloro-4-hydroxy-benzoic acid rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the protons on the aromatic ring. The splitting patterns and chemical shifts would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the carbons attached to the halogens and hydroxyl group, and the remaining aromatic carbons.

While specific spectral data for 5-bromo-2-chloro-4-hydroxybenzoic acid is not available, data for related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid can provide comparative insights.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for the presence of these halogens. Predicted mass-to-charge ratios for various adducts of 5-bromo-4-chloro-2-hydroxybenzoic acid are available.[2]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.

-

A sharp C=O stretch from the carboxylic acid.

-

C-Cl and C-Br stretching vibrations in the fingerprint region.

Reference spectra for related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-hydroxybenzoic acid are available in the NIST Chemistry WebBook.[14][15]

Applications in Drug Discovery and Development

Halogenated benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals. The specific substitution pattern of 5-bromo-2-chloro-4-hydroxy-benzoic acid makes it a candidate for the development of novel therapeutic agents. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, the related compound 5-bromo-2-chlorobenzoic acid is a crucial starting material for the synthesis of antidiabetic drugs such as Dapagliflozin and Empagliflozin.[8][10] This underscores the potential of this class of compounds in medicinal chemistry.

Caption: Generalized workflow for the use of a building block in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-bromo-2-chloro-4-hydroxy-benzoic acid. Based on data for structurally similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[16][17][18][19]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17][18][19]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[18][19]

-

Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Storage and Disposal

The compound should be stored in a tightly sealed container in a cool, dry place.[1][3] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery. Its unique substitution pattern offers a platform for the development of novel bioactive molecules. A comprehensive understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

-

Anmol Chemicals. 5-Bromo-2-Chlorobenzoic Acid SDS of Manufacturers. Available from: [Link]

-

Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid. Available from: [Link]

-

PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. Available from: [Link]

-

PubChemLite. 5-bromo-4-chloro-2-hydroxybenzoic acid (C7H4BrClO3). Available from: [Link]

-

Matrix Fine Chemicals. 5-BROMO-2-HYDROXYBENZOIC ACID | CAS 89-55-4. Available from: [Link]

-

Sdfine. 5-bromo-2-chlorobenzoic acid. Available from: [Link]

- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

-

Stenutz. 5-bromo-2-chlorobenzoic acid. Available from: [Link]

-

MilliporeSigma. 5-Bromo-4-chloro-2-hydroxybenzoic acid | 142167-38-2. Available from: [Link]

-

NIST. Benzoic acid, 5-bromo-2-hydroxy-. Available from: [Link]

- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

PubChem. 5-Bromosalicylic acid. Available from: [Link]

-

Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available from: [Link]

-

European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

-

NIST. 5-Bromo-2-chlorobenzoic acid. Available from: [Link]

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

Sources

- 1. 1780302-95-5|4-Bromo-5-chloro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 5-bromo-4-chloro-2-hydroxybenzoic acid (C7H4BrClO3) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-4-chloro-2-hydroxybenzoic acid | 142167-38-2 [sigmaaldrich.com]

- 4. 5-Bromo-2-chlorobenzoic Acid (CAS NO:21739-92-4) | 5-Bromo-2-chlorobenzoic Acid Manufacturer and Suppliers in USA | Scimplify [scimplify.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. data.epo.org [data.epo.org]

- 11. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR [m.chemicalbook.com]

- 12. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]

- 13. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 14. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 15. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. 5-Bromo-2-Chlorobenzoic Acid SDS of Manufacturers [anmol.org]

- 18. capotchem.com [capotchem.com]

- 19. echemi.com [echemi.com]

Spectroscopic Characterization of 5-Bromo-2-chloro-4-hydroxy-benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is presented below.

Figure 1: Chemical structure of 5-Bromo-2-chloro-4-hydroxy-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Bromo-2-chloro-4-hydroxy-benzoic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two aromatic protons and the hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | s | - |

| H-6 | 7.2 - 7.4 | s | - |

| -OH | 9.5 - 11.0 | br s | - |

| -COOH | 11.0 - 13.0 | br s | - |

Rationale for Predictions:

-

H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and will be deshielded, appearing at a downfield chemical shift.

-

H-6: This proton is ortho to the electron-withdrawing chlorine atom and will also be deshielded, but to a lesser extent than H-3.

-

-OH and -COOH: The protons of the hydroxyl and carboxylic acid groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (-OH, -COOH).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to obtain optimal resolution.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-4 (C-OH) | 155 - 160 |

| C-2 (C-Cl) | 135 - 140 |

| C-1 (C-COOH) | 130 - 135 |

| C-6 | 125 - 130 |

| C-3 | 120 - 125 |

| C-5 (C-Br) | 115 - 120 |

Rationale for Predictions:

The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly attached to electronegative atoms (O, Cl, Br) or electron-withdrawing groups (COOH) will be deshielded and appear at higher chemical shifts. The interpretation of substituted benzene rings in ¹³C NMR is well-established.[1]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

-

Instrument Setup:

-

Use a broadband probe to excite the ¹³C nuclei.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer acquisition time and a greater number of scans are necessary due to the lower sensitivity.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and referencing.

Figure 2: General workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

The high-resolution mass spectrum (HRMS) will show the molecular ion peak ([M]⁺) and will be crucial for confirming the elemental formula. Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern.

| Ion | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Notes |

| [M]⁺ | 249.9032 | The molecular ion. |

| [M+2]⁺ | 251.9012 | Due to the presence of ³⁷Cl and ⁸¹Br isotopes. |

| [M+4]⁺ | 253.8992 | Due to the presence of ³⁷Cl and ⁸¹Br isotopes. |

| [M-OH]⁺ | 232.9005 | Loss of the hydroxyl group. |

| [M-COOH]⁺ | 204.9137 | Loss of the carboxylic acid group. |

Experimental Protocol for MS:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and obtain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum:

The IR spectrum of 5-Bromo-2-chloro-4-hydroxy-benzoic acid will show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic moieties. The presence of multiple functional groups can lead to complex spectra.[2][3]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| O-H (Phenol) | 3200-3600 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O | 1210-1320 | Stretching |

| C-Cl | 600-800 | Stretching |

| C-Br | 500-600 | Stretching |

The formation of hydrogen bonds, both intramolecularly and intermolecularly, can significantly influence the position and shape of the O-H and C=O stretching bands.[4]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, it can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

A background spectrum is collected before running the sample.

-

-

Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. The IR spectrum of a similar compound, 4-hydroxybenzoic acid, shows a characteristic acidic C=O stretching peak.[5]

Conclusion

References

- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. (2021, July 27).

- Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Indian Academy of Sciences.

- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University of Latvia. (2021, September 1).

- IR-spectrum of the product 4-hydroxybenzoic acid. ResearchGate.

- Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown.

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.lu.lv [research.lu.lv]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. Recognizing the limited publicly available solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility, predictive analysis based on structurally similar molecules, and detailed experimental protocols for its empirical determination. This approach equips researchers, scientists, and drug development professionals with the necessary tools to effectively work with this and other complex halogenated benzoic acid derivatives.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical property that dictates the viability of a compound in numerous applications, from drug formulation and synthesis to analytical method development. For a molecule like 5-Bromo-2-chloro-4-hydroxy-benzoic acid, which possesses multiple functional groups influencing its polarity and intermolecular interactions, a thorough understanding of its solubility profile in various organic solvents is paramount for its successful application. This guide will delve into the theoretical and practical aspects of determining this crucial parameter.

Molecular Structure and Predicted Solubility Behavior

The solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is governed by the interplay of its constituent functional groups: a carboxylic acid, a hydroxyl group, a bromine atom, and a chlorine atom, all attached to a benzene ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the target molecule. The lone pairs on the oxygen atoms of the solute can act as hydrogen bond acceptors, while the acidic protons of the carboxyl and hydroxyl groups can act as hydrogen bond donors. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They are expected to effectively solvate the molecule, particularly due to strong dipole-dipole interactions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for many organic compounds, and it is predicted that 5-Bromo-2-chloro-4-hydroxy-benzoic acid will exhibit high solubility in these. For instance, the related 4-hydroxybenzoic acid is known to be soluble in DMSO and DMF at approximately 5 mg/mL[1].

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups suggests that the solubility in nonpolar solvents will be low. The energy required to break the strong intermolecular hydrogen bonds and dipole-dipole interactions between the solute molecules will not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions. While it is not expected to be as effective a solvent as polar aprotic solvents like DMSO, some degree of solubility is anticipated.

A qualitative overview of expected solubility can be summarized as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding with hydroxyl and carboxylic acid groups. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Chlorinated | Dichloromethane | Low to Moderate | Moderate polarity allows for some dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | Weak van der Waals forces are insufficient to overcome strong intermolecular forces in the solid solute. |

Data from structurally analogous compounds, such as the water solubility of 5-Bromo-2-chlorobenzoic acid (2.63 g/L at 20°C), further supports the expectation of limited solubility in highly polar protic solvents like water, with organic solvents likely being more effective.

Experimental Determination of Solubility

The empirical determination of solubility is crucial for obtaining accurate data. The "excess solid" or shake-flask method is a reliable and widely used technique.[2] This involves saturating a solvent with the solute and then quantifying the amount of dissolved compound.

Workflow for Solubility Determination

The overall workflow for determining the solubility of 5-Bromo-2-chloro-4-hydroxy-benzoic acid is depicted below.

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-chloro-4-hydroxy-benzoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-2-chloro-4-hydroxy-benzoic acid to a series of vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 10-20 mg).

-

Accurately pipette a known volume of each organic solvent into the corresponding vial (e.g., 2.0 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Dilution and Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility and the sensitivity of the analytical method.

-

Quantify the concentration of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in the diluted sample using a validated HPLC method with a standard calibration curve.

-

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for quantifying the concentration of dissolved 5-Bromo-2-chloro-4-hydroxy-benzoic acid.[3]

Suggested HPLC Method Parameters

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH will ensure the carboxylic acid is protonated, leading to better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the chromophores present in the molecule, a detection wavelength in the range of 230-280 nm should be evaluated for optimal sensitivity.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Calibration and Calculation

A standard curve should be prepared by making a series of known concentrations of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in the mobile phase. The peak area from the HPLC analysis of the diluted sample is then used to determine its concentration from the calibration curve. The final solubility is calculated by taking into account the dilution factor.

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Safety and Handling

5-Bromo-2-chloro-4-hydroxy-benzoic acid and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. Journal of Chemical & Engineering Data. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Royal Society of Chemistry. (2016). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods. [Link]

-

Unknown. SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Link]

-

Capot Chemical. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

-

ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

-

PubChem. 5-Bromo-2,4-dihydroxybenzoic acid. [Link]

-

Sdfine. 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. [Link]

-

The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. [Link]

-

ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in.... [Link]

Sources

Unveiling the Therapeutic Potential of 5-Bromo-2-chloro-4-hydroxy-benzoic acid: A Technical Guide for Preclinical Investigation

Introduction: Rationale for Investigation

5-Bromo-2-chloro-4-hydroxy-benzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. While direct and extensive research on the specific biological activities of this compound is nascent, its structural motifs suggest a compelling rationale for investigation into several key therapeutic areas. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its therapeutic efficacy. The presence of bromine and chlorine atoms, coupled with the hydroxyl and carboxylic acid groups, presents a unique electronic and steric profile that warrants a systematic evaluation of its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the preclinical potential of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. It outlines a series of robust in vitro assays and mechanistic studies designed to elucidate its biological activity and mechanism of action.

Part 1: Assessment of Antimicrobial Activity

The presence of a phenolic hydroxyl group and halogens in the structure of 5-Bromo-2-chloro-4-hydroxy-benzoic acid suggests a potential for antimicrobial activity. Many phenolic compounds and their halogenated derivatives are known to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Initial Screening: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The first step in evaluating the antimicrobial potential is to determine the minimum concentration of the compound required to inhibit the growth of and kill various microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining MIC.[1][2][3][4]

Experimental Protocol: Broth Microdilution for MIC Determination [1][5]

-

Preparation of Bacterial Inoculum:

-

Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubate the plate at 37°C for 16-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Experimental Protocol: Determination of MBC [5]

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

-

Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

-

Incubation and Observation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Data Presentation: Antimicrobial Activity Profile

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | ||

| Escherichia coli (Gram-negative) | ||

| Pseudomonas aeruginosa (Gram-negative) | ||

| Candida albicans (Fungus) |

Part 2: Evaluation of Anti-Inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases. The structural similarity of the topic compound to known anti-inflammatory agents, such as salicylic acid derivatives, suggests it may modulate key inflammatory pathways.[6] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8][9][10][11]

Investigating the Effect on Inflammatory Mediators

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells like macrophages. Key inflammatory mediators to measure include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: Measurement of Nitric Oxide Production

-

Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of 5-Bromo-2-chloro-4-hydroxy-benzoic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

Elucidating the Mechanism: Impact on the NF-κB Signaling Pathway

To determine if the anti-inflammatory effects are mediated through the NF-κB pathway, the phosphorylation and degradation of its key regulatory proteins, IκBα, and the nuclear translocation of the p65 subunit can be assessed by Western blotting.

Experimental Workflow: NF-κB Pathway Analysis

Caption: Workflow for investigating the effect on the NF-κB signaling pathway.

Part 3: Assessment of Anticancer Activity and Cytotoxicity

Many phenolic and halogenated compounds exhibit cytotoxic effects against cancer cells by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13][14][15][16]

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against various cancer cell lines. The MTT and LDH assays are standard colorimetric methods to assess cell viability and membrane integrity, respectively.[17][18][19][20][21]

Experimental Protocol: MTT Assay for Cell Viability [1][18]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of 5-Bromo-2-chloro-4-hydroxy-benzoic acid for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

-

Experimental Protocol: LDH Cytotoxicity Assay [18][19][21]

-

Cell Seeding and Treatment:

-

Follow the same procedure as the MTT assay.

-

-

Collection of Supernatant:

-

After the treatment period, collect the cell culture supernatant.

-

-

LDH Activity Measurement:

-

Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This leads to the reduction of the tetrazolium salt to a colored formazan product.

-

Measure the absorbance at 490 nm. The absorbance is proportional to the amount of LDH released and thus to the level of cell lysis.

-

Data Presentation: Cytotoxicity Profile

| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |

| MCF-7 (Breast Cancer) | |||

| A549 (Lung Cancer) | |||

| HCT116 (Colon Cancer) | |||

| Normal Fibroblasts |

Mechanistic Insights: Impact on the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[12][13][14][15][16] Investigating the effect of the compound on the phosphorylation status of key proteins in this pathway, such as MEK and ERK, can provide valuable mechanistic insights.

Signaling Pathway Diagram: MAPK/ERK Cascade

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Part 4: Evaluation of Enzyme Inhibitory Activity

The structural features of 5-Bromo-2-chloro-4-hydroxy-benzoic acid, particularly the carboxylic acid and hydroxyl groups, suggest potential for enzyme inhibition.[22] A general biochemical assay can be employed to screen for inhibitory activity against a panel of therapeutically relevant enzymes.[23][24][25][26]

Experimental Protocol: General Biochemical Enzyme Inhibition Assay [23]

-

Reagent Preparation:

-

Prepare solutions of the purified target enzyme, its specific substrate, and a range of concentrations of 5-Bromo-2-chloro-4-hydroxy-benzoic acid in an appropriate assay buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a microplate, add a fixed amount of the enzyme to each well.

-

Add the different concentrations of the test compound. Include a control well with no inhibitor.

-

Pre-incubate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature.

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction rate over time using a microplate reader. The detection method will depend on the substrate and product (e.g., colorimetric, fluorometric).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the potential biological activities of 5-Bromo-2-chloro-4-hydroxy-benzoic acid. The proposed experimental workflows are designed to generate robust and reproducible data to guide further preclinical development. Positive findings in these in vitro assays would warrant progression to more complex cell-based models, in vivo animal studies, and detailed structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential. The multifaceted nature of this molecule, with its unique combination of functional groups, holds promise for the discovery of novel therapeutic agents.

References

-

Au-Yeung, K. K., & Horvath, C. (2018). The role of the nuclear factor-κB pathway in inflammation. Journal of Inflammation Research, 11, 343. [Link]

-

Braicu, C., Buse, M., Gherman, C., Macasoi, I., & Berindan-Neagoe, I. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 11(10), 1598. [Link]

-

DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological reviews, 246(1), 379-400. [Link]

-

Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]

-

Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997-2007. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

Saleh, T., et al. (2021). Targeting the MAPK Pathway in Cancer. Preprints.org. [Link]

-

Lavoie, H., Gagnon, J., & Therrien, M. (2020). ERK signalling: a master regulator of cell behaviour, development and disease. Nature reviews. Molecular cell biology, 21(10), 607-632. [Link]

-

Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2023). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

-

Khan, R., Islam, B., Akram, M., Shakil, S., Ahmad, A., Ali, S. M., ... & Siddiqui, M. (2014). Antimicrobial activity of five herbal extracts against multi-drug resistant (MDR) strains of bacteria and fungus of clinical origin. Molecules, 19(2), 1963-1978. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

-

OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. [Link]

-

Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095505. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

-

Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 3. akjournals.com [akjournals.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. preprints.org [preprints.org]

- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 20. mdpi.com [mdpi.com]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. chemimpex.com [chemimpex.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. omicsonline.org [omicsonline.org]

- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Experimental Activity Validation of Inhibitors [creative-enzymes.com]

Technical Guide: 5-Bromo-2-chloro-4-hydroxybenzoic Acid and Its Derivatives

This guide serves as an in-depth technical resource for researchers and drug development professionals working with 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3) .[1] It synthesizes chemical logic, experimental protocols, and medicinal chemistry applications, specifically focusing on its role as a scaffold for ATAD2 bromodomain inhibitors .[2]

Scaffold Analysis, Synthesis Protocols, and Medicinal Applications

Executive Summary

5-Bromo-2-chloro-4-hydroxybenzoic acid is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] Its utility lies in the orthogonal reactivity of its functional groups: a carboxylic acid (C1), a chlorine atom (C2), a phenolic hydroxyl (C4), and a bromine atom (C5).[2]

In modern drug discovery, this scaffold is critical for the synthesis of ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors , which are emerging targets for cancer therapy (breast, lung, and gastric cancers).[2] The halogen atoms provide both metabolic stability and specific "halogen bond" interactions within protein binding pockets, while the bromine at C5 serves as a pivotal handle for Suzuki-Miyaura cross-coupling reactions to extend the pharmacophore.

Chemical Identity & Structural Logic[1][2]

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 791137-26-3 | Distinct from the non-hydroxy analog (SGLT2 intermediate).[1][3] |

| Formula | C7H4BrClO3 | |

| MW | 251.46 g/mol | |

| Appearance | White to off-white solid | |

| pKa (COOH) | ~2.5 - 3.0 | Acidified by ortho-Cl and meta-Br electron withdrawal.[1][2] |

| pKa (OH) | ~7.5 - 8.0 | More acidic than phenol due to electron-withdrawing halogens.[1][2] |

| 1H NMR | δ 7.93 (s, 1H), 7.06 (s, 1H) | Diagnostic: H6 (deshielded) and H3 (shielded) appear as singlets due to para-positioning.[1][2] |

Structural Reactivity Analysis

The molecule's reactivity is dictated by the interplay of electronic effects:

-

C1-COOH: Standard amidation/esterification.[1] Sterically hindered by C2-Cl, often requiring activation (e.g., HATU, SOCl2) rather than mild coupling reagents.[1][2]

-

C2-Cl: Generally stable.[1] Provides lipophilicity and fills hydrophobic pockets.[1][2] Can undergo Buchwald-Hartwig amination under forcing conditions but is less reactive than C5-Br.[1]

-

C4-OH: Strong nucleophile.[1] Readily alkylated (ether synthesis).[1][2] Directs electrophilic substitution to C3 and C5, but C5 is already occupied.[2]

-

C5-Br: The primary synthetic handle .[1] Located ortho to the activating OH group, making it highly reactive for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to attach heterocycles (e.g., furans, pyridines).[2]

Synthetic Pathways[1][4][5][6][7]

Route A: Hydrolysis of Nitrile Precursor (High Purity)

This is the preferred route for pharmaceutical-grade material to avoid regioisomeric mixtures.[1][2]

-

Precursor: 5-Bromo-2-chloro-4-hydroxybenzonitrile.[1]

-

Mechanism: Base-catalyzed hydrolysis of the nitrile to the carboxylate, followed by acidification.

Route B: Direct Bromination (Industrial/Cost-Effective)

Direct bromination of 2-chloro-4-hydroxybenzoic acid.[1]

-

Regioselectivity Logic: The OH group directs ortho/para.[1] The COOH directs meta.

-

Outcome: The major product is the desired 5-bromo isomer.[1] However, trace amounts of the 3-bromo isomer may form, requiring recrystallization.

Visualization of Synthesis & Derivatization

The following diagram illustrates the synthesis flow and the divergent derivatization pathways used in medicinal chemistry.

Figure 1: Synthesis and Derivatization Logic. The solid path represents the high-purity nitrile hydrolysis route; the dashed path represents direct bromination.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzoic Acid (Hydrolysis)

Source: Adapted from WO2017093272A1 [1].[1]

-

Setup: Charge a round-bottom flask with 5-bromo-2-chloro-4-hydroxybenzonitrile (1.20 g, 5.16 mmol).

-

Solvent: Add Ethanol (6 mL) and 30% aq. Potassium Hydroxide (18 mL).

-

Reaction: Heat the mixture to 100 °C (reflux) with stirring for 18 hours .

-

Workup:

-

Yield: ~81% (1.06 g).

-

Characterization (1H NMR, 500 MHz, CD3OD): δ 8.10 (s, 1H, H-6), 7.00 (s, 1H, H-3).

Protocol 2: Alkylation (Methyl Ester / Ether Formation)

Context: Common first step in generating ATAD2 probes.[1][2]

-

Reagents: Dissolve the acid (700 mg, 2.78 mmol) in DMF (10 mL).

-

Base: Add Potassium Carbonate (1.15 g, 8.35 mmol, 3 eq).

-

Electrophile: Add Methyl Iodide (0.38 mL, 6.12 mmol, 2.2 eq). Note: This alkylates both the COOH and OH groups.

-

Conditions: Stir at room temperature for 4 hours.

-

Workup: Pour into water. Filter the resulting precipitate.[1][5]

-

Result: Methyl 5-bromo-2-chloro-4-methoxybenzoate.

Medicinal Chemistry Applications: ATAD2 Inhibitors[8][10]

The primary high-value application of this scaffold is in the development of inhibitors for the ATAD2 Bromodomain .[1] ATAD2 is an epigenetic "reader" protein that binds acetylated histones and is overexpressed in aggressive cancers.[1]

Structure-Activity Relationship (SAR)[1][2]

-

The "Magic Chloro" Effect: The chlorine at C2 is often retained to fill a small hydrophobic pocket in the bromodomain and twist the phenyl ring relative to the amide/ester connection, improving binding entropy.

-

The C5 Extension: The bromine at C5 is replaced via Suzuki coupling with 5-formylfuran-2-ylboronic acid or similar heterocycles.[1] These extensions mimic the acetyl-lysine of histones or interact with the "WPF shelf" region of the bromodomain [2].

-

The C4-OH: Often alkylated to adjust solubility or reach additional hydrogen-bonding partners.[1]

Case Study: Furane Derivatives

Patents (e.g., Bayer Pharma AG) describe coupling 5-bromo-2-chloro-4-methoxybenzoate with furan-boronic acids.[1] The resulting biaryl system is then further functionalized (e.g., reductive amination of the furan aldehyde) to create potent inhibitors with IC50 values in the nanomolar range [1].[2]

References

-

Bayer Pharma AG. (2017).[1][2] Furane derivatives as inhibitors of ATAD2.[1][7] WO2017093272A1.[1][2]

-

Bamborough, P., et al. (2016).[1][2] Fragment-Based Discovery of Bromodomain Inhibitors. Journal of Medicinal Chemistry.[1]

-

ChemicalBook. (2024).[1][2][4] 5-Bromo-2-chloro-4-hydroxybenzoic acid Product Data.[1][2]

-

BLD Pharm. (2025).[1][2][8] Product Analysis: CAS 791137-26-3.[1][3][9][10][1][2]

Sources

- 1. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 56363-84-9|2-Chloro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. data.epo.org [data.epo.org]

- 5. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017093272A1 - Furane derivatives as inhibitors of atad2 - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 118276-15-6|3-Bromo-5-chloro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. 791137-26-3 | CAS数据库 [m.chemicalbook.com]

- 10. 2-Chloro-4-hydroxybenzoic acid | CAS#:56363-84-9 | Chemsrc [chemsrc.com]

The Evolving Legacy of a Benzene Ring: A Technical Guide to the Discovery and History of Substituted Benzoic Acids

Abstract

Substituted benzoic acids represent a cornerstone of modern organic chemistry and pharmaceutical development. From the ancient use of willow bark to the synthesis of life-saving drugs, the journey of these molecules is a testament to scientific inquiry and innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the discovery of substituted benzoic acids, a detailed examination of the seminal synthetic methodologies that brought them into the laboratory and industry, and a look into their enduring impact on science and medicine. We will explore the causality behind key experimental choices, present detailed protocols for foundational syntheses, and analyze the structure-activity relationships that continue to drive new discoveries.

From Natural Remedies to the Dawn of Synthetic Chemistry: The Salicylates

The story of substituted benzoic acids begins not in a laboratory, but with the empirical observations of ancient civilizations. For millennia, extracts from the bark of the willow tree (Salix species) were used to treat pain and fever.[1] The active principle, however, remained elusive until the 19th century.

In 1828, Johann Büchner isolated a bitter-tasting yellow substance from willow bark, which he named salicin. This was followed by the successful extraction and purification of salicylic acid itself.[1] While a potent therapeutic, salicylic acid proved to be harsh on the stomach, often causing significant irritation. This critical drawback spurred further chemical investigation.

The breakthrough came in 1853 when French chemist Charles Frédéric Gerhardt performed the first synthesis of acetylsalicylic acid by reacting acetyl chloride with sodium salicylate.[1] However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a commercially viable and stable process for synthesizing acetylsalicylic acid, which was subsequently named Aspirin.[1][2][3] Hoffmann's motivation was personal; his father suffered from rheumatism and could not tolerate the gastric side effects of salicylic acid.[3] This event marks a pivotal moment in medicinal chemistry: the deliberate modification of a natural product's structure to improve its therapeutic profile.

The Kolbe-Schmitt Reaction: A Gateway to Salicylic Acid

The industrial-scale production of salicylic acid, the precursor to aspirin, was made possible by the development of the Kolbe-Schmitt reaction in 1860 by Hermann Kolbe and later refined by Rudolf Schmitt.[4][5][6] This carboxylation reaction proceeds by treating sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification to yield salicylic acid.[6][7][8]

The choice of sodium phenoxide over phenol is crucial. The phenoxide ion is a more potent nucleophile than phenol, making it more reactive towards the weakly electrophilic carbon dioxide.[8]

Experimental Protocol: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

-

Step 1: Formation of Sodium Phenoxide: Phenol is dissolved in a concentrated aqueous solution of sodium hydroxide. The highly exothermic reaction yields sodium phenoxide.

-

Step 2: Carboxylation: The sodium phenoxide is then heated to approximately 125°C under a pressure of 100 atm of carbon dioxide.[6] The electrophilic carbon of CO2 is attacked by the electron-rich phenoxide ring.

-

Step 3: Acidification: The resulting sodium salicylate is dissolved in water and then acidified, typically with sulfuric or hydrochloric acid, to precipitate the salicylic acid.[1][5]

-

Step 4: Purification: The crude salicylic acid is then purified by recrystallization from hot water.[5]

Mechanism of the Kolbe-Schmitt Reaction

Caption: Workflow for the Kolbe-Schmitt reaction.

Expanding the Armamentarium: Key Synthetic Methodologies

The success of aspirin spurred the development of a wide array of synthetic methods to access other substituted benzoic acids. These reactions, many of which are still in use today, provided the foundation for modern organic synthesis.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds